N-(oxetan-3-yl)oxan-4-amine hydrochloride
Overview
Description
“N-(oxetan-3-yl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1803601-50-4 . It has a molecular weight of 193.67 . The IUPAC name for this compound is N-(oxetan-3-yl)tetrahydro-2H-pyran-4-amine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO2.ClH/c1-3-10-4-2-7(1)9-8-5-11-6-8;/h7-9H,1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 193.67 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.Mechanism of Action
The mechanism of action of N-(oxetan-3-yl)oxan-4-amine hydrochloride is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been reported that this compound can induce apoptosis in cancer cells, which is a programmed cell death process that can be used to treat cancer.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. Additionally, it has been reported that this compound can induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce tumor growth in mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(oxetan-3-yl)oxan-4-amine hydrochloride in lab experiments is its unique chemical structure, which allows for the synthesis of new compounds with potential applications in various fields. Additionally, this compound has been shown to have antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the research on N-(oxetan-3-yl)oxan-4-amine hydrochloride. One of the directions is to study its mechanism of action in more detail to better understand how it inhibits cell growth and induces apoptosis. Additionally, further research can be done to explore the potential applications of this compound in the development of new drugs for the treatment of cancer and bacterial infections. Finally, the synthesis of new compounds based on the structure of this compound can be explored to identify new compounds with potential applications in various fields.
Scientific Research Applications
N-(oxetan-3-yl)oxan-4-amine hydrochloride has potential applications in various scientific research fields due to its unique chemical structure. In the pharmaceutical industry, this compound can be used as a starting material for the synthesis of new drugs. It has been reported that this compound exhibits antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been shown to have antimicrobial activity, which can be useful in the development of new antibiotics.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-(oxetan-3-yl)oxan-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-10-4-2-7(1)9-8-5-11-6-8;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZWZPHTMGDCEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2COC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.